4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol
Description
Historical Context and Discovery
The development of this compound emerges from a rich historical foundation in triazole chemistry that spans over a century of research and development. The parent 1,2,4-triazole structure was first characterized as one of a pair of isomeric chemical compounds with molecular formula C₂H₃N₃, featuring a distinctive five-membered ring containing two carbon atoms and three nitrogen atoms. The evolution of triazole chemistry has been marked by systematic exploration of substitution patterns and functional group modifications, leading to the sophisticated derivatives observed in contemporary research.
The synthetic pathways leading to complex triazole-thiol derivatives like this compound can be traced through established methodologies including the Einhorn-Brunner reaction and the Pellizzari reaction. Historical synthesis approaches for triazole-thiol compounds have typically involved the preparation of thiosemicarbazide intermediates followed by cyclization reactions. For instance, unsubstituted 1,2,4-triazole has been prepared from thiosemicarbazide through acylation with formic acid, followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3(5)-thiol, with subsequent oxidation steps yielding the final triazole structure.
Research documented in recent decades has demonstrated the successful synthesis of structurally related compounds through systematic modification of thiosemicarbazide precursors. The preparation of 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives has been achieved through reaction sequences involving hydrazide compounds, with furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide serving as initial starting materials. These compounds were subsequently converted into 1,4-substituted thiosemicarbazides and ultimately cyclized to form the desired triazole-thiol structures.
Significance in Heterocyclic Chemistry
The compound this compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features that contribute to diverse chemical reactivity and potential applications. The triazole ring system provides inherent stability through its aromatic character, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 136-132 picometers, consistent with aromatic delocalization. This structural foundation enables the compound to participate in a wide variety of chemical transformations while maintaining core stability.
The thiol functional group attached to the triazole ring represents a critical structural feature that significantly enhances the compound's chemical versatility. Mercapto-substituted 1,2,4-triazoles have been recognized as versatile heterocyclic ligands, with the thiol group providing multiple coordination sites for metal complexation and opportunities for further chemical modification. The presence of sulfur in the thiol group enables the formation of disulfide bonds, metal coordination complexes, and serves as a nucleophilic center for various substitution reactions.
The pyrrolidin-1-yl substituent introduces additional complexity to the molecular architecture, providing a five-membered saturated nitrogen heterocycle that can influence the overall molecular conformation and electronic properties. This structural feature is particularly significant as it introduces conformational flexibility while maintaining the potential for hydrogen bonding interactions through the nitrogen atom. Related compounds featuring similar cyclic amine substituents, such as 4-Phenyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol, have demonstrated interesting chemical properties that suggest potential applications in coordination chemistry and materials science.
Research has documented the synthesis and characterization of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which shares the 4-methylphenyl substituent but features a phenyl group at position 5 instead of the pyrrolidin-1-yl substituent. This compound, with molecular formula C₁₅H₁₃N₃S and molecular weight 267.4 grams per mole, has been extensively studied and serves as an important reference compound for understanding the influence of position 5 substitution on overall molecular properties.
The synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol represents a simpler analog within this compound class, featuring only a methyl substituent at position 4 of the triazole ring. This compound has been characterized with a melting point range of 165-169 degrees Celsius and has been utilized in corrosion inhibition studies and coordination chemistry research. The availability of such simple analogs provides valuable opportunities for systematic structure-activity relationship studies.
Recent research has explored the synthesis of triazole-thiol derivatives incorporating various aromatic substituents and functional groups. Studies have reported the preparation of compounds such as 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol through cyclization of arylthiosemicarbazides in alkaline media, achieving yields ranging from 62-79 percent. These synthetic approaches demonstrate the versatility of triazole-thiol chemistry and provide potential pathways for the preparation of related compounds.
The literature also documents the synthesis of more complex triazole derivatives featuring multiple heterocyclic rings. For example, research has described the preparation of compounds incorporating both triazole and thiadiazole ring systems, achieved through the acidic or basic treatment of thiosemicarbazide intermediates. These studies demonstrate the potential for creating increasingly complex molecular architectures based on the triazole-thiol framework.
| Compound Name | Molecular Formula | Key Structural Features | Research Applications |
|---|---|---|---|
| 4-Phenyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol | C₁₃H₁₆N₄S | Six-membered piperidine ring | Coordination chemistry studies |
| 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃N₃S | Phenyl substituent at position 5 | Structure-activity relationship studies |
| 4-Methyl-4H-1,2,4-triazole-3-thiol | C₃H₅N₃S | Simple methyl substituent | Corrosion inhibition research |
| 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₂H₉N₃OS | Furan ring incorporation | Synthetic methodology development |
Properties
IUPAC Name |
4-(4-methylphenyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-10-4-6-11(7-5-10)17-12(14-15-13(17)18)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHAZIQNSWRCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NN=C2N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with pyrrolidine and an appropriate electrophile to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles and aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit antimicrobial properties. The specific compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies have explored the efficacy of triazole derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in disease pathways. For instance, it has been studied for its ability to inhibit the activity of specific kinases that are overactive in cancer cells .
Agricultural Applications
- Fungicide Development : The triazole moiety is known for its fungicidal properties. Research has focused on utilizing this compound to develop new fungicides that can combat plant pathogens effectively . Its efficacy in protecting crops from fungal infections could lead to increased agricultural productivity.
Material Science
- Corrosion Inhibitors : The thiol group in this compound can form protective layers on metal surfaces, making it a candidate for use as a corrosion inhibitor in various industrial applications . The stability and reactivity of the compound enhance its potential effectiveness in this area.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The compound’s unique properties arise from its substitution pattern. Below is a comparison with structurally similar triazole-3-thiol derivatives:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Substituents like methoxy or ethoxy (e.g., ) improve solubility, while nitro or iodine groups (e.g., ) enhance stability or steric bulk.
- Heterocyclic Moieties : Pyrrolidine (in the target compound) and pyridine (e.g., ) contribute to hydrogen bonding and pharmacological activity.
- Biological Relevance: Hydrazine and Schiff base derivatives (e.g., ) show pronounced antiviral and anticancer activity compared to alkyl/aryl-substituted analogs.
Yields and Characterization
Antiviral and Anticancer Potential
- CoV Helicase Inhibition: Derivatives like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol exhibit IC50 values in the low micromolar range against MERS-CoV helicase .
- Anticancer Activity : Schiff base metal complexes (e.g., ) show 40–60% inhibition of MCF-7 and Hep-G2 cancer cells at 10 µM.
Antiradical and Antimicrobial Effects
- Antiradical Activity : Alkylated triazole derivatives (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) demonstrate moderate DPPH radical scavenging (IC50 ~50–100 µM) .
- Antimicrobial Action : Thiophene- and furan-containing analogs exhibit MIC values of 8–32 µg/mL against E. coli and S. aureus .
Biological Activity
The compound 4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole-thiol class of compounds, known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted triazoles and thiol groups. The process may include:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Thiol Addition : Introducing thiol groups through nucleophilic substitution reactions.
- Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.
Biological Activity Overview
The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas.
Antioxidant Activity
Research indicates that triazole-thiol derivatives exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals has been evaluated using assays such as DPPH and ABTS. In particular:
This suggests its potential application in preventing oxidative stress-related diseases.
Antimicrobial Activity
The compound has shown promising results against a range of microorganisms. Studies have demonstrated:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate significant potency against pathogens like E. coli and Candida albicans .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Cytotoxicity Against Cancer Cells :
- Mechanistic Studies :
Comparative Biological Activity Table
Q & A
Q. What criteria ensure reproducibility in synthetic protocols?
- Detailed Reporting : Specify reaction stoichiometry (e.g., 1:1.2 molar ratio for alkyl halides), temperature (±2°C), and stirring speed .
- Batch Records : Document purification Rf values (e.g., 0.45 in ethyl acetate/hexane) and crystallization solvents (e.g., ethanol/water 70:30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
